

# A Technical Guide to the Discovery and History of Silicon Carbide Synthesis

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## Compound of Interest

Compound Name: Silicon carbide

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This in-depth technical guide explores the seminal discoveries and historical evolution of **silicon carbide** (SiC) synthesis. From its accidental discovery to the development of sophisticated crystal growth techniques for advanced semiconductor applications, this document provides a comprehensive overview of the core methodologies, experimental protocols, and quantitative parameters that have defined the field.

## The Dawn of a New Material: The Acheson Process

The story of synthetic **silicon carbide** begins in 1891 with the American inventor Edward Goodrich Acheson.<sup>[1]</sup> While attempting to create artificial diamonds by heating a mixture of clay and powdered coke in an iron bowl, he observed the formation of shiny, hexagonal crystals.<sup>[2]</sup> Mistakenly believing it to be a compound of carbon and corundum (alumina from the clay), he named it "Carborundum."<sup>[2]</sup> This material, later identified as **silicon carbide** (SiC), was found to be exceedingly hard, second only to diamond at the time.<sup>[3]</sup>

The industrial-scale production of SiC was made possible by the development of the Acheson process, a method that, in its fundamental principles, is still in use today for producing metallurgical and abrasive-grade SiC.<sup>[4]</sup> The process is a carbothermal reduction of silica in a large electric resistance furnace.

## Experimental Protocol: The Acheson Process

The Acheson process is a batch process characterized by its high energy consumption and relatively low yield of high-purity SiC.

#### 1. Raw Materials:

- Silicon Source: High-purity silica ( $\text{SiO}_2$ ) in the form of quartz sand.
- Carbon Source: Petroleum coke.
- Additives (optional): Sawdust to increase the porosity of the charge and facilitate the escape of gaseous byproducts; salt to act as a flux.

#### 2. Furnace Setup:

- A large, open-top refractory-lined furnace is used.
- A central core of graphite rods or granulated coke is positioned between two carbon electrodes.
- The reaction mixture of silica and coke is packed around this graphite core.

#### 3. Synthesis Procedure:

- An electric current is passed through the graphite core, which acts as a resistive heating element.
- The temperature of the core is raised to over  $2500^\circ\text{C}$ , initiating the carbothermal reduction of silica.<sup>[5]</sup>
- The high temperature is maintained for an extended period, typically around 36-40 hours.
- The overall chemical reaction is:  $\text{SiO}_2 + 3\text{C} \rightarrow \text{SiC} + 2\text{CO (gas)}$
- A more detailed sequence of reactions occurring within the furnace includes:
  - $\text{C} + \text{SiO}_2 \rightarrow \text{SiO} + \text{CO}$
  - $\text{SiO}_2 + \text{CO} \rightarrow \text{SiO} + \text{CO}_2$

- $C + CO_2 \rightarrow 2CO$
- $SiO + 2C \rightarrow SiC + CO$ <sup>[2]</sup>
- After the reaction is complete, the furnace is allowed to cool, which can take several days.

#### 4. Product Extraction and Processing:

- The furnace is dismantled to reveal a cylindrical ingot of SiC.
- The ingot has a layered structure, with the highest purity, crystalline  $\alpha$ -SiC found closest to the graphite core. Outer layers consist of lower-grade SiC, unreacted materials, and graphite.
- The SiC crude is then crushed, milled, and classified according to size and purity for various applications.

### Quantitative Data: Acheson Process

Parameter	Value
Reaction Temperature	1700 - 2500°C
Typical Duration	~40 hours for heating phase
Energy Consumption	6 - 12 kWh/kg of SiC produced
Process Efficiency	11 - 18% of the total charge is converted to SiC
Purity of SiC	Varies by layer; metallurgical grade is lower, while the $\alpha$ -SiC layer is of higher purity.

## The Quest for Purity and Single Crystals: The Lely and Modified Lely (PVT) Methods

For electronic applications, the polycrystalline and often impure SiC produced by the Acheson process was inadequate. The mid-20th century saw the development of methods aimed at producing high-purity, single-crystal SiC.

In 1955, Jan Anthony Lely of Philips Research Laboratories developed a sublimation technique for growing SiC single crystals.<sup>[1]</sup> The Lely method involves heating a charge of polycrystalline SiC in a sealed graphite crucible. The SiC sublimates and then recrystallizes on cooler parts of the crucible, forming small, high-purity single crystals.

While the Lely method produced high-quality crystals, the nucleation and growth were largely uncontrolled. This led to the development of the Modified Lely method, also known as Physical Vapor Transport (PVT), in the late 1970s. This method introduced a seed crystal into the process, allowing for the growth of large, single-crystal boules of SiC with controlled polytype and orientation.

## Experimental Protocol: The Modified Lely (PVT) Method

The Modified Lely method is the dominant technique for the commercial production of SiC wafers for the semiconductor industry.

### 1. Raw Materials:

- **Source Material:** High-purity polycrystalline SiC powder (often produced by an improved Acheson process or other chemical synthesis routes).
- **Seed Crystal:** A high-quality single crystal of SiC with a specific polytype (e.g., 4H- or 6H-SiC) and orientation.

### 2. Furnace Setup:

- A high-temperature furnace, typically with induction heating.
- A sealed graphite crucible containing the SiC source powder at the bottom and the seed crystal mounted on the lid.
- The system is filled with a high-purity inert gas, usually Argon, at a controlled pressure.

### 3. Synthesis Procedure:

- The crucible is heated to a high temperature, typically in the range of 2100-2400°C.

- A precise temperature gradient is established between the source powder (hotter) and the seed crystal (cooler).
- The SiC source material sublimes into gaseous species (primarily Si, Si<sub>2</sub>C, and SiC<sub>2</sub>).
- These gaseous species are transported through the inert gas atmosphere to the cooler seed crystal.
- The species condense on the seed crystal, leading to the epitaxial growth of a large SiC single crystal (boule).
- The growth process is carried out for an extended period, often several days, to produce a boule of the desired length.

#### 4. Product Processing:

- After cooling, the SiC boule is harvested from the crucible.
- The boule is then sliced into wafers using diamond-wire saws, and the wafers are lapped and polished to a mirror finish.

### Quantitative Data: Modified Lely (PVT) Method

Parameter	Value
Source Temperature	2100 - 2400°C
Seed Temperature	Slightly lower than the source temperature
Inert Gas Pressure	1 - 100 Torr (Argon)
Typical Growth Rate	0.5 - 1.5 mm/hour
Purity of SiC	Very high, suitable for semiconductor applications.

## Thin Films and Heterostructures: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-purity, thin films of SiC with excellent control over thickness, composition, and crystal structure. It is widely used to grow epitaxial layers of SiC on SiC substrates for device fabrication.

## Experimental Protocol: Chemical Vapor Deposition (CVD) of SiC

### 1. Precursor Gases:

- Silicon Source: Typically silane ( $\text{SiH}_4$ ) or chlorosilanes such as dichlorosilane ( $\text{SiH}_2\text{Cl}_2$ ) or silicon tetrachloride ( $\text{SiCl}_4$ ).
- Carbon Source: Typically a hydrocarbon such as propane ( $\text{C}_3\text{H}_8$ ), ethylene ( $\text{C}_2\text{H}_4$ ), or methane ( $\text{CH}_4$ ).
- Carrier Gas: High-purity hydrogen ( $\text{H}_2$ ) or argon (Ar).

### 2. Reactor Setup:

- A CVD reactor, which can be a hot-wall or cold-wall system.
- A susceptor (often graphite coated with SiC) to hold the substrate wafers.
- A heating system (e.g., induction or resistance heating) to heat the susceptor and substrates to the required deposition temperature.
- A gas delivery system to precisely control the flow rates of the precursor and carrier gases.
- A vacuum system to control the reactor pressure.

### 3. Deposition Procedure:

- The SiC substrates are loaded into the reactor.
- The reactor is purged with a carrier gas and heated to the deposition temperature, typically between  $1400^\circ\text{C}$  and  $1800^\circ\text{C}$  for epitaxial growth.
- The precursor gases are introduced into the reactor at controlled flow rates.

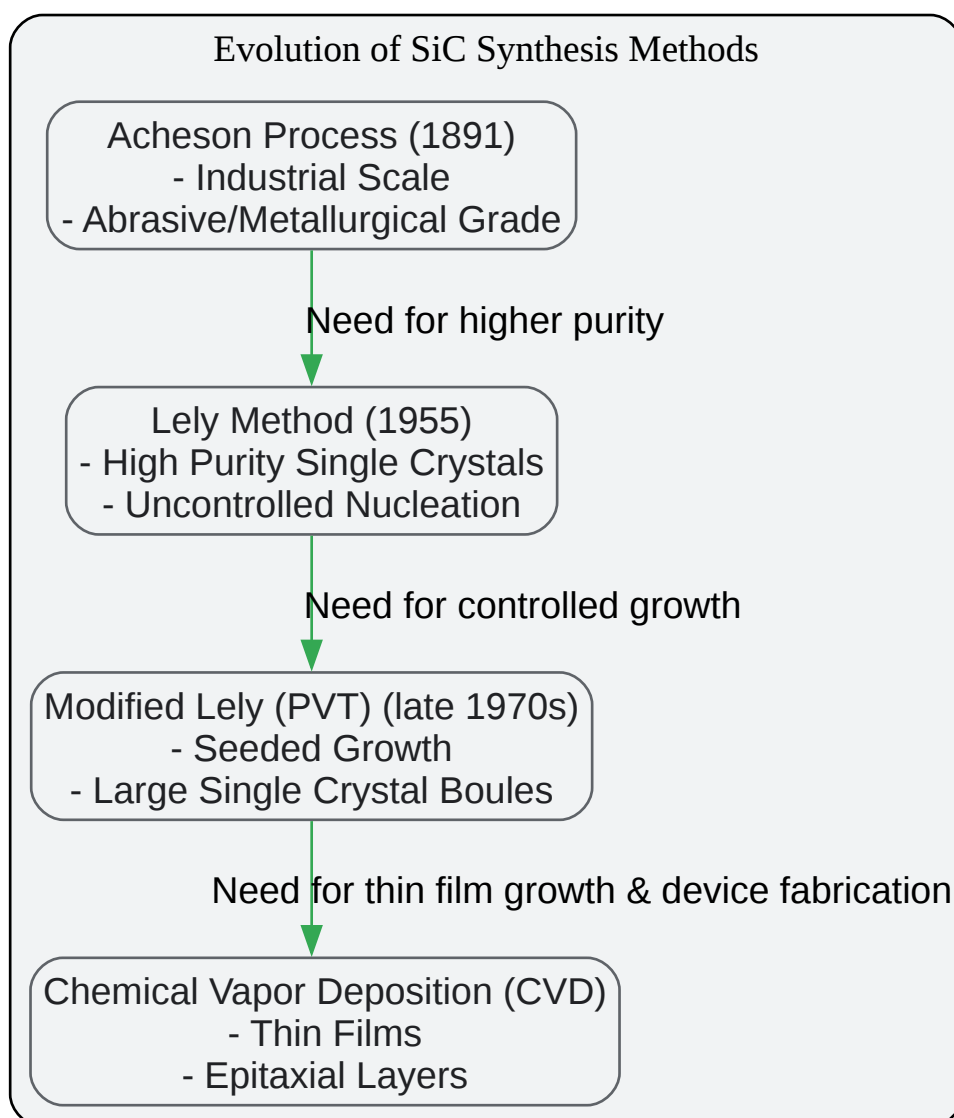
- The precursor gases decompose and react on the hot substrate surface, leading to the deposition of a SiC film.
- The deposition is carried out for a specific time to achieve the desired film thickness.
- After deposition, the precursor gas flow is stopped, and the reactor is cooled down under a flow of carrier gas.

## Quantitative Data: Chemical Vapor Deposition (CVD) of SiC

Parameter	Value
Deposition Temperature	650 - 1800°C (varies with specific process and desired film properties)
Reactor Pressure	Can range from low vacuum to atmospheric pressure
Typical Growth Rate	0.5 - 100 µm/hour (highly dependent on process parameters)
Purity of SiC	Very high, with excellent control over doping and stoichiometry

## Visualizing the Synthesis Pathways and Workflows

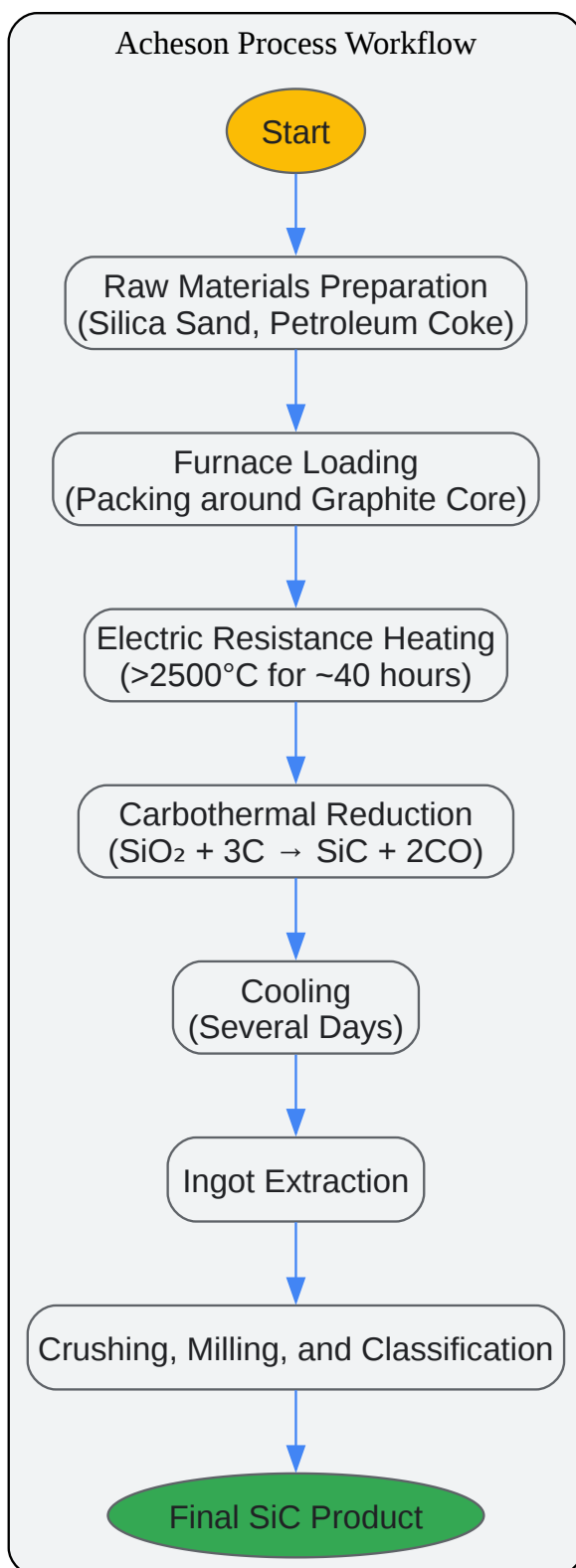
To better understand the relationships and processes involved in **silicon carbide** synthesis, the following diagrams are provided.



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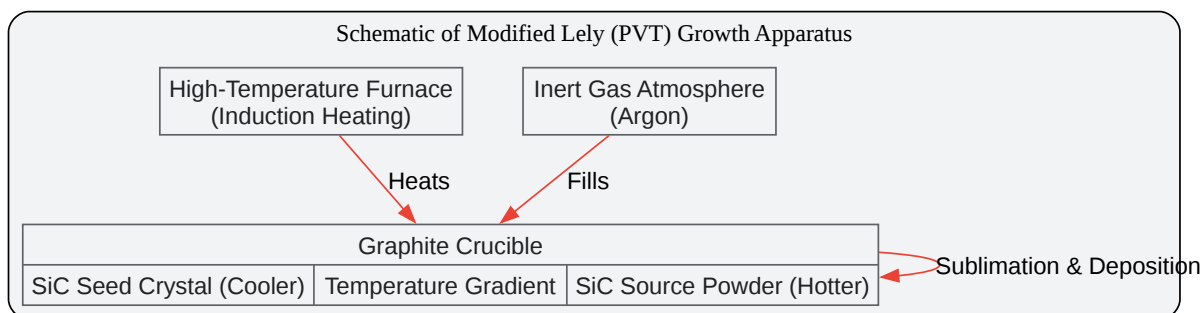
Evolution of **Silicon Carbide** Synthesis Methods.





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Logical Workflow of the Acheson Process.



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Schematic of the Modified Lely (PVT) Apparatus.

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